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Compound of Interest |

Compound Name:

amine
CAS No.: 658699-90-2
Cat. No.: B1611989

\

4-(2-Fluorophenyl)pyrimidin-2-

L  Get Quote

Part 1: Chemical Identity & Strategic Significance

Chemical Profile

4-(2-Fluorophenyl)pyrimidin-2-amine is a bi-aryl system combining an electron-deficient

pyrimidine ring with an electron-rich, ortho-fluorinated phenyl ring.[1][2] This specific

substitution pattern is highly valued in "Fragment-Based Drug Discovery" (FBDD) for its ability

to induce specific conformational locks and metabolic stability.

Property

Specification

Chemical Name

4-(2-Fluorophenyl)pyrimidin-2-amine

Molecular Formula

C1oHsFNs

Molecular Weight

189.19 g/mol

Core Scaffold

2-Amino-4-arylpyrimidine

Key Substituent

Ortho-Fluorine (C-2 position on phenyl ring)

H-Bond Donors/Acceptors

1 Donor (NHz), 3 Acceptors (N, F)

LogP (Predicted)

~1.8 - 2.1 (Lipinski Compliant)
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The "Privileged Scaffold" Status

In medicinal chemistry, the 2-amino-4-arylpyrimidine motif is termed a "privileged structure”
because it can bind to multiple unrelated protein targets with high affinity. The addition of the
ortho-fluorine atom provides two critical advantages:

o Conformational Restriction: The fluorine atom creates steric repulsion and electrostatic
interactions with the pyrimidine nitrogen, forcing the two rings out of coplanarity. This
"twisted" conformation often matches the binding pockets of kinases (e.g., CDK, JAK) better
than non-fluorinated analogs.

e Metabolic Blocking: The C-F bond is highly stable and blocks metabolic oxidation at the
susceptible ortho position (Phase | metabolism), extending the drug's half-life (

Part 2: Pharmacological Applications & Signaling
Pathways

This intermediate is primarily utilized in the synthesis of Type | and Type Il Kinase Inhibitors
and Adenosine Receptor Antagonists.

Target Class: Cyclin-Dependent Kinases (CDKSs)

The scaffold mimics the adenine ring of ATP, allowing it to anchor into the hinge region of
kinases.

e Mechanism: The 2-amino group forms hydrogen bonds with the backbone residues (e.g.,
Leu83 in CDK2). The 2-fluorophenyl group occupies the hydrophobic pocket adjacent to the
gatekeeper residue.

o Therapeutic Area: Oncology (Cell cycle arrest in G1/S phase).

Target Class: Adenosine A2A Receptors

Fluorinated pyrimidines are potent antagonists for A2A receptors, which are targets for
immuno-oncology (reversing T-cell suppression) and Parkinson's disease.
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Visualization: Mechanism of Action (Kinase Inhibition)
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Caption: Pharmacophore mapping of the scaffold within the ATP-binding pocket of a generic
kinase, leading to downstream therapeutic effects.[1]

Part 3: Synthesis & Manufacturing Protocol

The most robust route to 4-(2-Fluorophenyl)pyrimidin-2-amine is the Suzuki-Miyaura Cross-
Coupling reaction. This protocol ensures high regioselectivity and yield.

Retrosynthetic Analysis

e Fragment A: 2-Amino-4-chloropyrimidine (Electrophile)

» Fragment B: 2-Fluorophenylboronic acid (Nucleophile)
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o Catalyst: Palladium(0)

Step-by-Step Experimental Protocol

Scale: 10 mmol (Laboratory Scale)
o Preparation of Reagents:

o In a 100 mL round-bottom flask, charge 2-Amino-4-chloropyrimidine (1.30 g, 10.0 mmol)
and 2-Fluorophenylboronic acid (1.54 g, 11.0 mmol, 1.1 eq).

o Add solvent system: 1,4-Dioxane (40 mL) and Water (10 mL). The biphasic system is
crucial for solubility.

Base Addition:
o Add Sodium Carbonate (Na2COs) (2.12 g, 20.0 mmol, 2.0 eq).

o Note: Potassium phosphate (KsPOa) can be used for sterically hindered substrates.

Degassing (Critical Step):

o Sparge the mixture with Nitrogen or Argon gas for 15 minutes. Oxygen poisons the
Palladium catalyst.

Catalyst Addition:
o Add Pd(dppf)Cl2:CH2ClIz (408 mg, 0.5 mmol, 5 mol%).

o Why this catalyst? The bidentate ligand (dppf) prevents catalyst decomposition at high
temperatures better than Pd(PPhs)a.

Reaction:

o Heat to 90°C under reflux for 4—6 hours.

o Monitor via TLC (Hexane:Ethyl Acetate 1:1) or HPLC.

Work-up:
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o Cool to room temperature.[3] Filter through a Celite pad to remove Palladium black.
o Dilute with Ethyl Acetate (50 mL) and wash with Brine (2 x 30 mL).

o Dry organic layer over anhydrous MgSOa4 and concentrate in vacuo.

e Purification:

o Recrystallize from Ethanol or purify via Flash Column Chromatography (SiOz, 0-5%
Methanol in DCM).

o Target Yield: 75-85% (Yellowish solid).

Synthesis Workflow Diagram
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Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target intermediate.

Part 4: Quality Control & Impurity Profiling

For pharmaceutical use, the purity must exceed 98.0% (HPLC).

Key Impurities

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.mdpi.com/1420-3049/30/18/3792
https://www.benchchem.com/product/b1611989?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Impurity Name Origin Control Strategy

) Fluorobenzene (from boronic Removed via vacuum
Protodeboronation Product ) ) ) ]
acid degradation) concentration (volatile).[1]

Minimize Oz during reaction;
Homocoupling Dimer 2,2'-Difluorobiphenyl wash with non-polar solvent

(Hexane).

Must be <10 ppm. Use metal
Palladium Residue Catalyst carryover scavengers (e.g., SiliaMetS®

Thiol) post-reaction.

Contaminant in starting Source high-purity boronic acid

Des-fluoro Analog )
material (>99%).

Analytical Method (HPLC)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 pum).
» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: Acetonitrile.

e Gradient: 10% B to 90% B over 15 minutes.

o Detection: UV at 254 nm (Pyrimidine absorption).

Part 5: Handling & Safety

Hazard Identification

o GHS Classification: Acute Toxicity (Oral) Category 4; Skin Irritation Category 2; Eye Irritation
Category 2A.

 Signal Word: Warning.

Storage Conditions

o Temperature: 2—-8°C (Refrigerate).
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e Atmosphere: Inert gas (Argon) recommended to prevent amine oxidation over long periods.

» Shelf Life: 24 months if sealed properly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1611989#role-of-4-2-fluorophenyl-pyrimidin-2-amine-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/56587961
https://pubchem.ncbi.nlm.nih.gov/compound/56587961
https://www.mdpi.com/1420-3049/30/18/3792
https://www.benchchem.com/product/b1611989#role-of-4-2-fluorophenyl-pyrimidin-2-amine-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b1611989#role-of-4-2-fluorophenyl-pyrimidin-2-amine-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b1611989#role-of-4-2-fluorophenyl-pyrimidin-2-amine-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b1611989#role-of-4-2-fluorophenyl-pyrimidin-2-amine-as-a-pharmaceutical-intermediate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1611989?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

